molecular formula C23H23N3O4S2 B2839051 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 328539-72-6

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2839051
CAS RN: 328539-72-6
M. Wt: 469.57
InChI Key: FFNGXBGZNSPOFC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as PIP5K1C inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a selective inhibitory effect on phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C), an enzyme that plays a crucial role in the regulation of cellular signaling pathways.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. For example, a study found that certain piperidine derivatives exhibited significant anti-AChE activity. The introduction of bulky groups or specific substituents at certain positions substantially increased this activity, with one derivative showing a particularly high affinity for AChE over BuChE. This compound demonstrated potential for development as an antidementia agent due to its marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats at a specific dosage (Sugimoto et al., 1990).

Antibacterial and Antifungal Properties

Another avenue of research involves the synthesis of pyridine and thiazole derivatives with demonstrated antibacterial and antifungal activities. A study synthesized new pyridine derivatives using 2-amino substituted benzothiazole and evaluated their microbial activities. These compounds were shown to possess moderate to significant antibacterial and antifungal effects, highlighting their potential in antimicrobial therapy (Patel & Agravat, 2007).

Potential Antipsychotic Activity

The synthesis and biological evaluation of benzamide derivatives, including structures related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, have also been explored for their potential as atypical antipsychotic agents. These derivatives were tested for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some compounds displayed potent in vitro and in vivo activities indicative of potential antipsychotic activity, with one specific analog identified for further clinical trials as a promising atypical antipsychotic agent (Norman et al., 1996).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-16(27)21-20(17-8-4-2-5-9-17)24-23(31-21)25-22(28)18-10-12-19(13-11-18)32(29,30)26-14-6-3-7-15-26/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGXBGZNSPOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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